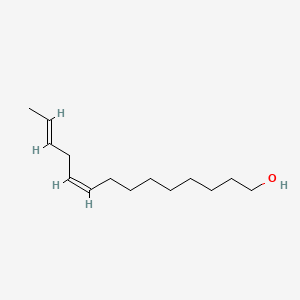

9,12-Tetradecadien-1-ol, (9E,12Z)-

Descripción general

Descripción

9Z,12E-Tetradecadien-1-ol is a long-chain fatty alcohol.

Actividad Biológica

9,12-Tetradecadien-1-ol, commonly referred to as (9E,12Z)-9,12-tetradecadien-1-ol, is a straight-chain fatty alcohol that plays a significant role in the biological activity of various lepidopteran species. This compound is notably recognized for its function as a sex pheromone component, primarily influencing mating behaviors in moths. This article explores the biological activity of 9,12-tetradecadien-1-ol based on diverse research findings and case studies.

- Chemical Formula : C14H26O

- Molecular Weight : 226.36 g/mol

- CAS Registry Number : 5365760

- IUPAC Name : (9E,12Z)-9,12-tetradecadien-1-ol

Role as a Pheromone

9,12-Tetradecadien-1-ol is primarily known for its role as a sex pheromone in several moth species. It is released by female moths to attract males for mating purposes. For instance:

- In Plodia interpunctella (Indian meal moth), this compound significantly enhances male attraction and mating success .

- It has been identified as a major component of the sex pheromone blend for various species including Euzophera pyriella and Cadra cautella .

Inhibition of Pheromone Response

Interestingly, research indicates that 9,12-tetradecadien-1-ol can also inhibit the responses of certain male moths to other pheromones. A study showed that males of Cadra cautella exhibited reduced attraction to sex pheromones when exposed to 9,12-tetradecadien-1-ol released by females of Plodia interpunctella . This suggests a complex interaction where this compound may play both attractive and repellent roles depending on the context.

Case Studies and Research Findings

Applications in Pest Management

The biological activity of 9,12-tetradecadien-1-ol extends into agricultural pest management. Products such as CheckMate BAW Technical Pheromone , which contain this compound, are utilized to disrupt mating among pest populations by saturating the environment with the pheromone. This method effectively reduces pest populations without the adverse effects associated with conventional insecticides .

Efficacy Studies

Research has shown that dispensers releasing 9,12-tetradecadien-1-ol can manage populations of several moth species effectively:

- The product can suppress populations for up to 150 days , depending on environmental conditions .

- It has been noted to reduce the need for traditional insecticide applications significantly.

Safety and Environmental Impact

According to regulatory assessments, 9,12-tetradecadien-1-ol is classified as a biochemical pesticide with low toxicity to humans and non-target organisms when used according to label directions. Its use in agricultural settings has been deemed safe and effective .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block for Synthesis

9,12-Tetradecadien-1-ol serves as an essential building block in organic synthesis. It is utilized to create more complex molecules and is particularly important in the synthesis of pheromones and other biologically active compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Converts the alcohol group into aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

- Reduction : Can be reduced to form saturated alcohols using lithium aluminum hydride.

- Substitution : The hydroxyl group can be replaced with other functional groups through reactions with halogenating agents.

Biological Research Applications

Pheromone Studies

In biological research, 9,12-tetradecadien-1-ol is recognized for its role as a sex pheromone in various moth species. It is notably involved in attracting male moths for mating purposes. This compound has been extensively studied for its effectiveness in pest control strategies by disrupting mating behaviors among target insect populations .

Case Study: Pheromone Traps

One significant application of 9,12-tetradecadien-1-ol is in the development of pheromone traps. For example, the product Cidetrak IMM utilizes this compound to attract and trap Indian meal moths and other pests that infest stored food products. Studies have shown that these traps effectively reduce pest populations by preventing mating and subsequent reproduction .

Industrial Applications

Fragrance and Flavoring Industry

The compound is also utilized in the fragrance and flavoring industries due to its distinctive scent profile. It is incorporated into perfumes and flavoring agents to enhance product appeal. Its unique properties allow it to be used as a key ingredient in various formulations .

Comparison with Related Compounds

| Compound Name | Application |

|---|---|

| 9,12-Tetradecadien-1-ol | Insect attractant, building block for synthesis |

| 9,12-Tetradecadienal | Used in flavor and fragrance industries |

| 9,12-Tetradecadienoic acid | Synthesis of polymers and industrial chemicals |

Propiedades

IUPAC Name |

(9Z,12E)-tetradeca-9,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3/b3-2+,6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRPKOQVBCPMQH-OHAITUNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51937-00-9 | |

| Record name | 9,12-Tetradecadien-1-ol, (9E,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,E)-tetradeca-9,12-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.